1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine
Overview
Description
The compound “1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine” is a member of the imidazoles . Imidazoles are organic compounds that contain a five-membered heterocyclic ring structure, which consists of three carbon atoms and two nitrogen atoms . The empirical formula of this compound is C5H9N3 and it has a molecular weight of 111.15 .
Synthesis Analysis
The synthesis of imidazole derivatives has been a topic of interest in recent years due to their significant biological activity. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with these heterocycles being key components to functional molecules used in a variety of everyday applications . Another study discussed the synthesis of imidazole derivatives which have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants, among others . A specific synthesis method for “1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine” was not found in the search results.Molecular Structure Analysis
The molecular structure of “1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine” can be represented by the InChI string:InChI=1S/C5H9N3/c1-7-3-2-6-5(7)4-8/h2-3H,4,8H2,1H3
. This indicates the presence of a methyl group attached to one of the nitrogen atoms in the imidazole ring.
Scientific Research Applications
Synthesis of Carbonyl Compounds
This compound is used in the synthesis of carbonyl compounds. Specifically, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group .
Antimicrobial Activities
Imidazole derivatives, including this compound, have been evaluated for their antimicrobial activities. Some of these compounds were found to be highly active against S.aureus and K.pneumoniae, with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, compared to ciprofloxacin .
Antifungal Activities
Imidazole derivatives are also used in antifungal treatments. One of the compounds was found to be significantly more effective than clotrimazole in C.albicans, with an MIC of 0.25 μg/mL .
Larvicidal Activities
These compounds have been evaluated for their larvicidal activities. One of the compounds was found to be more effective against Culex quinquefasciatus than permethrin, with an LD50 of 34.9 μg/mL .
Drug Development
Imidazole derivatives are used in a variety of applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . They display a variety of biological characteristics, including antidiabetic properties .
Anti-tubercular Activity
Some imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Future Directions
The future directions for the study and application of “1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine” and similar imidazole derivatives could involve further exploration of their synthesis methods, chemical reactivity, and potential biological activities. These compounds could have significant applications in medicinal chemistry and drug discovery .
properties
IUPAC Name |
(1-methylimidazol-2-yl)-phenylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9/h2-8,10H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDJOGFBTIDOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585342 | |
Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-imidazol-2-yl)-1-phenylmethanamine | |
CAS RN |
871565-28-5 | |
Record name | 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methyl-1H-imidazol-2-yl)(phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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